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molecular formula C12H12ClNO2 B3257320 ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate CAS No. 287384-74-1

ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate

Cat. No. B3257320
M. Wt: 237.68 g/mol
InChI Key: AZCVVCNSVHLVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800627B1

Procedure details

Iron powder (3.34 g, 60 mmol) was added in 1 portion to a stirred solution of ethyl 4-chloro-3-methyl-2-nitrophenylacetate, potassium salt (6.5 g, 20 mmol) in acetic acid (60 mL) at room temperature under Ar. The reaction was then heated to 90° C. and stirred for 1 h. After allowing to cool to room temperature the mixture was cautiously poured into saturated aqueous sodium hydrogen carbonate solution (200 mL) containing solid sodium hydrogen carbonate (10 g) and ethyl acetate (200 mL). The mixture was filtered through celite and the aqueous and organic layers were separated. The aqueous layer was extracted with ethyl acetate (2×200 mL) and the combined organic extracts were washed with brine (1×200 mL), dried (magnesium sulfate), filtered and the solvent removed under vacuum to leave a crude solid. The solid was adsorbed onto sodium sulfate (10 g) and purified by flash column chromatography [SiO2; ethyl acetate-heptane (1:5)→(1:0)] to give the product as yellow solid (1.6 g, 14% over 2 steps). IR νmax (Nujol)/cm−1 3319,2925, 2855, 1683, 1623, 1570, 1530, 1555, 1418, 1368, 1339, 1330, 1280, 1241, 1158, 1120, 1107, 1021, 996, 976, 885, 855, 828, 773,736,664, 580, 574, 514 and 489; NMR δH (400 MHz; CDCl3) 8.82 (1H, br. s), 7.52 (1H, s), 7.44 (1H, s), 7.12 (1H, m), 4.39 (2H, q, J 7.1 Hz), 2.45 (3H, s), 1.40 (3H t, J 7.1 Hz).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
ethyl 4-chloro-3-methyl-2-nitrophenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.34 g
Type
catalyst
Reaction Step Three
Yield
14%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](OCC)=O)=[C:4]([N+:14]([O-])=O)[C:3]=1C.[K].[C:19](=O)([O-])O.[Na+].[C:24]([O:27][CH2:28][CH3:29])(=[O:26])C>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:8]=[C:9]([C:24]([O:27][CH2:28][CH3:29])=[O:26])[NH:14]2)=[CH:6][C:7]=1[CH3:19] |f:2.3,^1:17|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
ethyl 4-chloro-3-methyl-2-nitrophenylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)CC(=O)OCC)[N+](=O)[O-])C
Name
Quantity
6.5 g
Type
reactant
Smiles
[K]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3.34 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature the mixture
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the aqueous and organic layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a crude solid
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography [SiO2; ethyl acetate-heptane (1:5)→(1:0)]

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C2C=C(NC2=C1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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